molecular formula C9H13BrO B185472 3-Bromocamphor CAS No. 76-29-9

3-Bromocamphor

Cat. No.: B185472
CAS No.: 76-29-9
M. Wt: 217.10 g/mol
InChI Key: NUOGUMDNKHJLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camphor monobromide, also known as 3-bromocamphor, is a brominated derivative of camphor. It is a small molecule with the chemical formula C₁₀H₁₅BrO. This compound is known for its applications in various fields, including medicine and organic synthesis. Camphor monobromide is a white crystalline solid with a characteristic camphor-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of camphor monobromide typically involves the bromination of camphor. One common method is the reaction of camphor with bromine in the presence of a catalyst. An environmentally friendly approach involves using a mixture of potassium bromide and potassium bromate in the presence of sulfuric acid and acetic acid at elevated temperatures . This method avoids the use of elemental bromine and produces fewer hazardous byproducts.

Industrial Production Methods: Industrial production of camphor monobromide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The bromination process is carefully controlled to minimize the formation of unwanted byproducts and to ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Camphor monobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Oxidation Reactions: Use oxidizing agents such as DMSO and sodium carbonate under controlled conditions.

Major Products Formed:

    Substitution Reactions: Camphor derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Camphorquinone, a compound with applications in organic synthesis and photochemistry.

Scientific Research Applications

Organic Synthesis

3-Bromocamphor serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple transformations, making it a valuable building block in synthetic chemistry.

Case Study: Reductive Debromination

A study investigated the reductive debromination of endo-(+)-3-bromocamphor using primary amines like ethanolamine and ethylene diamine. The reaction was conducted without organic solvents or metals, demonstrating an environmentally friendly approach. The results showed that the polarity of the amine significantly influenced the debromination efficiency, with ethanolamine yielding higher isolated products .

Key Findings:

  • Ethanolamine and ethylene diamine effectively debrominate this compound.
  • The optimal molar ratio of this compound to ethanolamine was found to be 1:10.
  • The reaction mechanism was elucidated using DFT calculations, revealing a radical pathway favoring more polar amines .

Asymmetric Synthesis

This compound is utilized in asymmetric synthesis due to its chiral nature. It can be transformed into various chiral intermediates, which are crucial for producing enantiomerically pure compounds.

Case Study: Chiral Ligands

In another study, camphor-derived imino alcohols were synthesized from this compound and used as precursors for chiral aryl phosphates. These compounds serve as bidentate ligands in asymmetric catalysis, highlighting the significance of this compound in developing new catalytic systems .

Applications:

  • Synthesis of chiral aryl phosphates.
  • Use as ligands in metal-catalyzed asymmetric reactions.

Photochemical Applications

Research has shown that this compound can be applied in photodissociation studies. It has been successfully oriented using electrostatic fields, allowing for controlled photochemical reactions.

Case Study: Spatial Orientation

A study explored the spatial orientation of (R)-3-bromocamphor under electrostatic hexapole conditions, demonstrating its potential in photochemical applications where precise control over molecular orientation is required .

Implications:

  • Enhances understanding of molecular interactions in photochemical processes.
  • Potential applications in materials science and molecular electronics.

Coordination Chemistry

This compound has been employed in coordination chemistry to create chiral coordination compounds. Its ability to form stable complexes with metal ions has been exploited for enantioselective synthesis.

Case Study: Chiral Coordination Complexes

The first successful resolution of a chiral coordination compound involved this compound-10-sulfonate salt, which confirmed its utility in creating enantiomerically pure metal complexes .

Significance:

  • Facilitates the development of new chiral catalysts.
  • Contributes to advancements in stereochemistry and coordination chemistry.

Data Summary Table

Application AreaKey FindingsReferences
Organic SynthesisEffective reductive debromination with primary amines
Asymmetric SynthesisUsed as a precursor for chiral ligands
Photochemical ApplicationsControlled spatial orientation for photodissociation
Coordination ChemistryFormation of chiral coordination compounds

Mechanism of Action

The exact mechanism of action of camphor monobromide is not fully understood. it is believed to interact with molecular targets such as ion channels and enzymes. The bromine atom in camphor monobromide may enhance its reactivity and binding affinity to specific molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: Camphor monobromide is unique due to the presence of a single bromine atom, which imparts distinct chemical and biological properties. Its ability to undergo specific substitution and oxidation reactions makes it a valuable compound in organic synthesis. Additionally, its potential biological activities and historical medicinal use highlight its significance in scientific research.

Biological Activity

3-Bromocamphor, a brominated derivative of camphor, has garnered interest in the field of medicinal chemistry due to its notable biological activities. This compound is characterized by its bicyclic structure with a bromine atom at the third position. Its molecular formula is C10_{10}H15_{15}BrO, and it has a molecular weight of approximately 231.13 g/mol. This article delves into the biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Key Findings:

  • Bacterial Strains Tested : Studies have reported activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported as low as 25 µg/mL against specific strains, indicating strong antibacterial potential .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Research Insights:

  • Cytokine Inhibition : Studies indicate that this compound can reduce levels of TNF-α and IL-6 in vitro, which are key players in inflammatory responses.
  • Potential Applications : These properties suggest its utility in developing treatments for inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has also been explored, albeit with varying results across different studies.

Case Studies:

  • In Vitro Testing : In studies involving human cancer cell lines (e.g., glioblastoma SF-295, ovarian OVCAR-8), this compound did not exhibit significant cytotoxicity at concentrations up to 5 µg/mL .
  • Comparative Analysis : When compared to other camphor derivatives, some derivatives showed better activity against cancer cell lines, suggesting that while this compound has some potential, further modifications may enhance efficacy .

The synthesis of this compound can be achieved through various methods, including bromination of camphor under controlled conditions. The unique stereochemistry of this compound contributes significantly to its biological activities.

Synthesis Methods:

  • Bromination Reaction : Direct bromination of camphor using bromine in an inert solvent.
  • Alternative Routes : Other synthetic pathways include the use of catalytic systems that enhance yield and selectivity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds derived from camphor.

Compound NameStructure TypeUnique Features
CamphorBicyclic ketoneWidely used as a fragrance
2-BromocamphorBicyclic ketoneBromine at position 2; different bioactivity
CamphorquinoneOxidized form of camphorExhibits different reactivity patterns

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-bromocamphor, and how can its purity be verified experimentally?

Methodological Answer:

  • Synthesis : Direct bromination of camphor typically yields a mixture of isomers. To isolate this compound, fractional crystallization or column chromatography with polar solvents (e.g., hexane/ethyl acetate) is recommended .
  • Purity Verification :
    • GC-MS : Quantify impurities and confirm molecular ion peaks.
    • ¹H/¹³C NMR : Compare chemical shifts with literature data (e.g., carbonyl carbon at ~215 ppm for camphor derivatives) .
    • Melting Point : Pure this compound melts at 76–78°C; deviations suggest impurities.

Q. How can researchers characterize the electronic effects of bromine substitution in this compound?

Methodological Answer:

  • Spectroscopic Analysis :
    • UV-Vis : Compare absorption bands of camphor and this compound to assess bromine’s electron-withdrawing effects.
    • IR Spectroscopy : Observe shifts in C=O stretching (camphor: ~1740 cm⁻¹; this compound: ~1725 cm⁻¹) due to reduced electron density .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity .

Advanced Research Questions

Q. How do contradictions between experimental and theoretical data for this compound’s transient anion states arise, and how can they be resolved?

Methodological Answer:

  • Data Contradiction : Experimental studies (e.g., electron transmission spectroscopy) show deviations from theoretical predictions (e.g., Schwinger multichannel models) at higher energies (>5 eV). This may stem from unaccounted vibronic coupling or solvent effects .
  • Resolution Strategies :
    • Refine Models : Incorporate solvent polarization effects using polarizable continuum models (PCM).
    • Cross-Validation : Compare with analogous compounds (e.g., 10-iodocamphor) to isolate substituent-specific anomalies .

Q. What mechanistic insights explain the debromination of this compound with primary amines?

Methodological Answer:

  • Proposed Mechanism :
    • Nucleophilic Attack : Amine attacks the carbonyl carbon, forming a tetrahedral intermediate.
    • Bromine Elimination : Intramolecular dehalogenation occurs via a six-membered transition state, yielding camphor derivatives .
  • Experimental Validation :
    • Kinetic Isotope Effects (KIE) : Use deuterated amines to confirm rate-determining steps.
    • Trapping Intermediates : Employ low-temperature NMR to detect transient species .

Q. How can researchers address discrepancies in bromination product distributions under varying reaction conditions?

Methodological Answer:

  • Case Study : Acid-catalyzed bromination of this compound yields unexpected tribrominated products (e.g., 3,9,9-tribromocamphor) due to radical intermediates or Wagner-Meerwein rearrangements .
  • Mitigation Strategies :
    • Control Temperature : Lower temperatures (<0°C) suppress side reactions.
    • Add Radical Scavengers : Use TEMPO to inhibit radical pathways .

Q. Key Research Gaps and Recommendations

  • Theoretical Models : Improve computational frameworks to account for dynamic solvent effects in anion state studies .
  • Mechanistic Studies : Use advanced techniques (e.g., time-resolved spectroscopy) to resolve transient intermediates in debromination .

Properties

IUPAC Name

3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGUMDNKHJLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1C(=O)C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

D-camphor ([a]D20 -44.0°, c=7.5), in ethanol is prepared as follows Bromine (320 g) is added dropwise to d-camphor (304 g) at 80° C. over a period of three hours under stirring and the liquified reaction mixture is kept at the same condition for 3 hours. After hydrogen bromide is released by bubbling, the reaction mixture is poured into ice water (3 liters) and the resulting precipitate is recrystallized from ethanol (230 mol) to give d-3-bromocamphor (302 g), mp 76° C. [a]D20 -134° (c=10, EtOH). d-3-bromocamphor (231 g) is dissolved in chloroform (400 ml) and chlorosulfonic acid (233 g) are added dropwise to this solution over 1 hour at 50° C. The reaction mixture is refluxed for 12 hours and poured into iced water (1 liter). The layer and washings are neutralized with Ca(OH)2 (120 g), and precipitated CaSO4 is filtered off. To the filtrate (NH4)2CO3 (128 g) are added and the precipitated CaCO2 is removed. The filtrate is concentrated and crystallized crude ammonium d-bromocamphor sulfonic acid (152 g) is recrystallized from water (270 ml) to give ammonium d-bromocamphor sulfonic acid (102 g), mp. 270°-272° C.(dec), [a]D20 -85.3° (c=2, water), lit.[a]D22 -85.3° (c=4, water), [a]D20 -84.5° (c=1.6, water). Calculated for NH4C10H14O2 4SBr: C, 36.59: H, 5.53: N, 4.27. Ammonium d-bromocamphor sulfonic acid obtained above is passed through Amberlite IR-120, and the effluent is concentrated to dryness and used as free d-bromocamphor sulfonic acid monohydrate. Analysis: All samples are dried overnight in vacuo at 40° C. Melting points are measured with a Yamato MP-21 melting point apparatus in an unsealed capillary tube and are uncorrected. Optical rotations are measured with a Perkin-Elmer 141 automatic polarimeter.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
D-camphor
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
320 g
Type
reactant
Reaction Step Three
Name
d-camphor
Quantity
304 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
230 mol
Type
solvent
Reaction Step Six
Name
d-3-bromocamphor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.